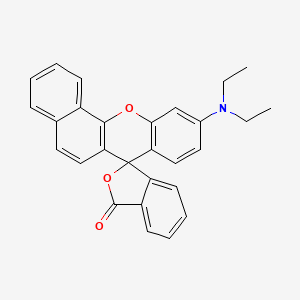
Heat(pressure)sensitiveroseredtf-R1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heat(pressure)sensitiveroseredtf-R1 is a useful research compound. Its molecular formula is C28H23NO3 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Introduction to Heat(Pressure)Sensitive Rose Red TF-R1
Heat(Pressure)Sensitive Rose Red TF-R1 is a thermochromic compound that exhibits significant applications in various fields, particularly in materials science, textiles, and sensor technology. This compound changes color in response to temperature and pressure variations, making it valuable for innovative applications in smart materials and wearable technology.
Thermochromic Textiles
Thermochromic textiles utilizing TF-R1 have been developed for adaptive camouflage applications. These textiles can change color based on temperature fluctuations, allowing military uniforms to blend into different environments effectively. A study highlighted the integration of TF-R1 in creating adaptive camouflage textiles that respond dynamically to environmental changes, enhancing soldiers' concealment capabilities during combat situations .
Smart Wearable Sensors
The integration of TF-R1 into wearable sensors has been explored extensively. Researchers have fabricated flexible and stretchable sensors that utilize the thermochromic properties of TF-R1 to provide real-time feedback on temperature changes. These sensors can be applied in healthcare for monitoring body temperature or environmental conditions . The ability to visually indicate temperature changes makes them particularly useful for non-invasive health monitoring.
Luminous Fibers
TF-R1 has been incorporated into luminous fibers, which are designed to emit light when stimulated by heat. These fibers have potential applications in safety gear and fashion, providing illumination in low-light conditions. Studies have shown that integrating TF-R1 with polyacrylonitrile (PAN) fibers results in materials that are not only functional but also aesthetically pleasing .
Pressure Sensors
In addition to thermal sensitivity, TF-R1 has been utilized in developing pressure-sensitive materials. By combining TF-R1 with polydimethylsiloxane (PDMS), researchers have created sensors capable of detecting pressure changes through colorimetric shifts. This technology is promising for applications in robotics and human-computer interaction, where tactile feedback is essential .
Environmental Monitoring
The compound's sensitivity to temperature and pressure makes it suitable for environmental monitoring systems. For instance, integrating TF-R1 into composite materials can allow for the development of sensors that monitor environmental conditions such as humidity and temperature variations, providing valuable data for climate studies and industrial applications .
Case Study 1: Adaptive Camouflage Textiles
A research project conducted at RMIT University focused on developing adaptive camouflage textiles using thermochromic dyes, including TF-R1. The study demonstrated the effectiveness of these textiles in changing color based on ambient temperature, significantly improving the stealth capabilities of military uniforms .
Case Study 2: Wearable Health Monitors
Another study investigated the use of TF-R1 in creating wearable health monitors capable of indicating body temperature changes through color shifts. The results showed promising accuracy in monitoring physiological changes, making it a potential tool for personal health management .
Case Study 3: Pressure-Sensitive Smart Fabrics
Research at a leading university explored the integration of TF-R1 into PDMS-based pressure sensors. The findings revealed that these smart fabrics could detect pressure variations effectively while providing visual feedback through color changes, enhancing user interaction with wearable technology .
Propriétés
Formule moléculaire |
C28H23NO3 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
10'-(diethylamino)spiro[2-benzofuran-3,7'-benzo[c]xanthene]-1-one |
InChI |
InChI=1S/C28H23NO3/c1-3-29(4-2)19-14-16-23-25(17-19)31-26-20-10-6-5-9-18(20)13-15-24(26)28(23)22-12-8-7-11-21(22)27(30)32-28/h5-17H,3-4H2,1-2H3 |
Clé InChI |
XFMPAGZXHTZHKS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C5=CC=CC=C5C=C4)C6=CC=CC=C6C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















